カテコールジメチルエーテル-d6

概要

説明

Synthesis Analysis

The synthesis of catechol derivatives involves various chemical strategies. For example, a study on the three-dimensional metal-catecholate frameworks highlights the synthesis of extended metal catecholates using metal salts and a hexatopic catecholate linker, demonstrating the versatility of catechol derivatives in constructing complex structures with high proton conductivity (Nguyen et al., 2015). Another approach involves the electrochemical oxidation of catechols to produce quinoxalinedione derivatives, showcasing the electrochemical methods in synthesizing catechol-based compounds (Habibi et al., 2006).

Molecular Structure Analysis

The molecular structure of catechol derivatives is a subject of extensive study due to their complex interactions and potential applications. For instance, the crystal structure of metal-catecholate frameworks provides insights into the arrangement and connectivity of catechol units in three-dimensional spaces, offering valuable information for designing materials with specific properties (Nguyen et al., 2015).

Chemical Reactions and Properties

Catechol derivatives participate in a wide range of chemical reactions, contributing to their diverse chemical properties. Studies have documented reactions such as solid-state [2+2] photodimerization directed by hydrogen-bonded dimers of catechol (Papaefstathiou et al., 2014), and the oxidation of catechols leading to the formation of dimeric products useful as markers of grape and wine oxidation (Deshaies et al., 2021).

Physical Properties Analysis

The physical properties of catechol derivatives, such as solubility, melting point, and conductivity, are crucial for their application in various fields. The ultrahigh proton conductivity of metal-catecholate frameworks, for example, illustrates the potential of catechol derivatives in developing materials for proton exchange membranes (Nguyen et al., 2015).

科学的研究の応用

電気化学的測定

“カテコールジメチルエーテル-d6”は、水サンプル中のカテコールを測定するための電気化学センサーの開発に使用されます . SPECと呼ばれるこのセンサーは、ポリエチレンテレフタレート(PET)を支持体として使用したスクリーン印刷法によって製造されました . このセンサーは、0.31μA L μmol −1の感度値、5.96μmol L −1の検出限界、19.87μmol L −1の定量限界を示しました .

環境モニタリング

その毒性のため、環境中のカテコール残留物の存在を特定および定量することを目的とした方法が必要とされています . “this compound”は、環境の安全性を確保するためにこのような方法で使用できます。

グアイアコールの工業生産

カテコールのO-メチル化は、重要な化学物質として使用されるグアイアコールの工業生産のための効果的な方法です . ただし、カテコールの変換率が低く、触媒の安定性が低いことは、対処する必要がある最も重要な問題です .

ハイドロゲルの開発

“this compound”は、ハイドロゲルの開発に使用できます . ハイドロゲルの接着挙動は、大量の水によって大幅に弱められます .

写真業界

カテコールは、写真業界で広く使用されています . 感光性材料の開発に使用できます。

殺虫剤の生産

作用機序

Target of Action

Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that Catechol Dimethylether-d6 may influence these critical cellular processes.

Mode of Action

Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Biochemical Pathways

Catechol Dimethylether-d6, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .

Pharmacokinetics

It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .

Result of Action

The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .

Action Environment

The action, efficacy, and stability of Catechol Dimethylether-d6 can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .

Safety and Hazards

将来の方向性

特性

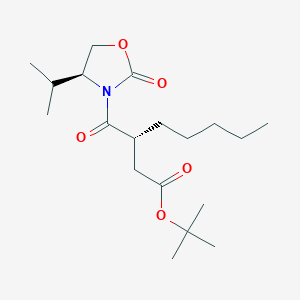

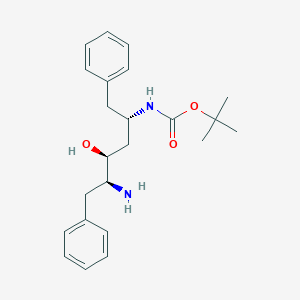

IUPAC Name |

1,2-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480535 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24658-24-0 | |

| Record name | Catechol Dimethylether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)

![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)